molecular formula C22H25N3O3 B5686255 N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide

N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide

Cat. No. B5686255
M. Wt: 379.5 g/mol
InChI Key: HYLIFOKXGHFPAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide, also known as CBN-1, is a chemical compound that has gained attention for its potential use in scientific research. CBN-1 belongs to a class of compounds called benzamides, which have been found to have various pharmacological effects.

Mechanism of Action

N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide has been found to act as a selective antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. By blocking the CB1 receptor, N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide may help to elucidate the role of the endocannabinoid system in various physiological processes.
Biochemical and Physiological Effects:
N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide has been found to have various biochemical and physiological effects. In animal studies, N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide has been found to reduce food intake and body weight, suggesting a potential role in the treatment of obesity. N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide has also been found to have analgesic effects, suggesting a potential role in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide as a research tool is its selectivity for the CB1 receptor, which allows for more precise manipulation of the endocannabinoid system. However, one limitation of N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide. One area of interest is the potential use of N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide in the treatment of obesity and related metabolic disorders. Another area of interest is the potential use of N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide as a tool for studying the role of the endocannabinoid system in various physiological processes. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide involves several steps, including the reaction of 4-bromo-2-chloropyrimidine with piperidine, followed by the reaction of the resulting compound with pyridine-3-carboxylic acid. The final step involves the reaction of the resulting compound with cyclobutanecarboxylic acid, resulting in the formation of N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide.

Scientific Research Applications

N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide has been found to have various potential applications in scientific research. One of the main areas of interest is its potential use as a tool for studying the endocannabinoid system, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation.

properties

IUPAC Name

N-cyclobutyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c26-21(24-18-4-1-5-18)16-6-8-19(9-7-16)28-20-10-13-25(14-11-20)22(27)17-3-2-12-23-15-17/h2-3,6-9,12,15,18,20H,1,4-5,10-11,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLIFOKXGHFPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide

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